molecular formula C10H11ClN2O2 B563238 (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride CAS No. 104531-20-6

(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride

Cat. No.: B563238
CAS No.: 104531-20-6
M. Wt: 226.66
InChI Key: XFSNISFWRBJSBI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis and Synthesis

(S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride plays a significant role in the field of biocatalysis and synthesis. One study detailed the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity, highlighting the use of similar compounds in producing chiral intermediates for antidepressant drugs. The yeast reductase YOL151W showed high activity and exclusively generated the (S)-alcohol, demonstrating the potential for microbial reductases in the enantioselective synthesis of pharmaceutical intermediates (Y. Choi et al., 2010).

Antimicrobial Activity

Another important application is in the development of antimicrobial agents. Research on novel S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one demonstrated significant in vitro anticancer activities against different cancer cell lines, showcasing the therapeutic potential of derivatives of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid in cancer treatment (H. Saad & A. Moustafa, 2011).

Polymer Science

In polymer science, the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, highlights its utility in creating polymers with enhanced thermal stability and promising biological activities for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Material Science

The compound's role extends to material science, where research on 3-(4-hydroxyphenyl)propanoic acid, a related phenolic compound, was used as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, showcasing an innovative approach to developing sustainable materials with wide-ranging applications (Acerina Trejo-Machin et al., 2017).

Properties

IUPAC Name

(2S)-2-amino-3-(4-cyanophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSNISFWRBJSBI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride suitable as a probe for studying protein folding?

A1: this compound, also known as L-4-Cyanophenylalanine (pCNPhe), exhibits fluorescence properties that make it valuable in protein folding studies. Specifically, it acts as a fluorescence resonance energy transfer (FRET) donor when paired with Tryptophan (Trp) as an acceptor []. This means that the energy from excited pCNPhe can be transferred to nearby Trp residues within a protein. By measuring changes in FRET efficiency, researchers can track alterations in protein conformation, such as the unfolding of the hydrophobic core during denaturation.

Q2: How does the structure of this compound compare to naturally occurring amino acids, and how does this impact its use in proteins?

A2: this compound is an unnatural amino acid that closely resembles the natural amino acid Phenylalanine. The key structural difference is the presence of a cyano group (-CN) attached to the phenyl ring in pCNPhe []. This modification is relatively small, allowing pCNPhe to be incorporated into proteins in place of Phenylalanine without significant structural disruption. This makes it a valuable tool for site-specific modifications, particularly within the hydrophobic core of proteins where Phenylalanine is commonly found.

Q3: Are there any alternative unnatural amino acids with similar properties that can be used in protein studies?

A3: Yes, the research highlights another unnatural amino acid, 4-ethynylphenylalanine (pENPhe), as a potential alternative to pCNPhe []. Like pCNPhe, pENPhe can also function as a FRET donor with Trp. Its ethynyl group is considered to be more hydrophobic than the cyano group in pCNPhe, suggesting that it may be a more suitable substitute for Phenylalanine in some hydrophobic protein environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.